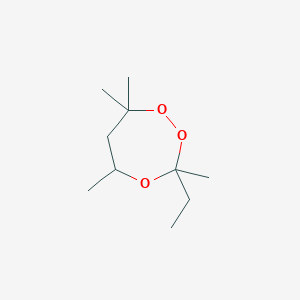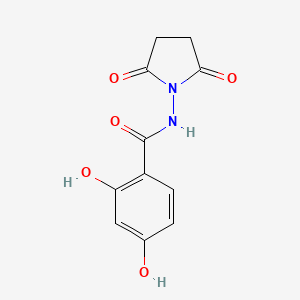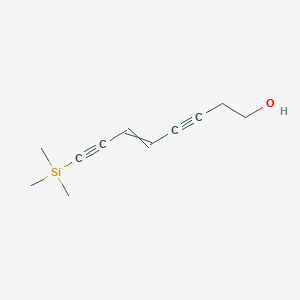
8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to an octene backbone with two triple bonds and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol typically involves the following steps:
Formation of the Octene Backbone: The initial step involves the formation of the octene backbone through a series of carbon-carbon bond-forming reactions.
Introduction of Triple Bonds:
Attachment of the Trimethylsilyl Group: The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form carbonyl compounds.
Reduction: The triple bonds can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of silyl ethers or other substituted derivatives.
科学的研究の応用
8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the triple bonds and trimethylsilyl group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
類似化合物との比較
Similar Compounds
8-(Trimethylsilyl)oct-5-ene-3,7-diyn-1-ol: Characterized by the presence of a trimethylsilyl group, octene backbone, and two triple bonds.
7-Octene-3,5-diyn-1-ol: Lacks the trimethylsilyl group but has a similar octene backbone and triple bonds.
5-Octene-3,7-diyn-1-ol: Similar structure but without the trimethylsilyl group.
Uniqueness
This compound is unique due to the presence of the trimethylsilyl group, which imparts specific chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
184636-69-9 |
|---|---|
分子式 |
C11H16OSi |
分子量 |
192.33 g/mol |
IUPAC名 |
8-trimethylsilyloct-5-en-3,7-diyn-1-ol |
InChI |
InChI=1S/C11H16OSi/c1-13(2,3)11-9-7-5-4-6-8-10-12/h5,7,12H,8,10H2,1-3H3 |
InChIキー |
JDQADGSFZNUVLY-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC=CC#CCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-[(Naphthalen-1-yl)methylene]bis(2,6-dimethylphenol)](/img/structure/B14245752.png)
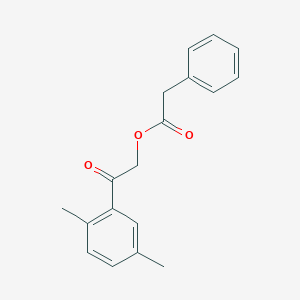
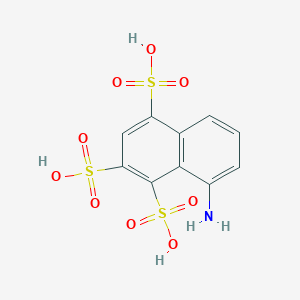
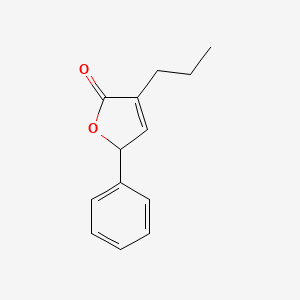
![9-Azatricyclo[4.2.1.0~2,5~]non-2(5)-ene](/img/structure/B14245763.png)
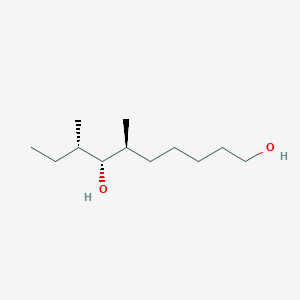
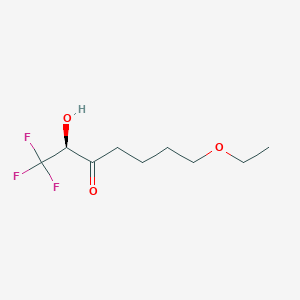
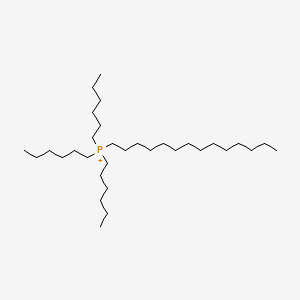
![[(4-Nitrobenzoyl)carbamothioyl]sulfamic acid](/img/structure/B14245796.png)
![6H-1,2,3,4,5-Pentathiepino[6,7-b]indole, 6-methyl-](/img/structure/B14245801.png)
![N-[2-(Chloroimino)propanoyl]-L-phenylalanine](/img/structure/B14245802.png)
![4-[2-Ethyl-4-(3-propylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14245809.png)
